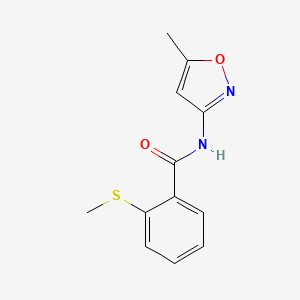

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-11(14-16-8)13-12(15)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUUSWQOLEWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide typically involves the reaction of 5-methylisoxazole with 2-(methylthio)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide with selected analogues:

Key Observations:

- Heterocyclic Influence : The substitution of isoxazole (target compound) with thiadiazole (Compound 6) or nitrothiazole (Nitazoxanide) significantly increases molecular weight and alters bioactivity. Thiadiazole-containing compounds often exhibit enhanced thermal stability (e.g., mp 160°C for Compound 6 vs. unreported for the target) .

- Biological Relevance: Thiazolidinone derivatives () with chlorobenzylidene substituents show antimicrobial activity, suggesting that similar substitutions on the target compound could expand its therapeutic scope .

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a 5-methylisoxazole moiety and a methylthio group , contributing to its unique chemical characteristics. The molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in developing skin whitening agents.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with neurological disorders.

Antimicrobial and Antiproliferative Effects

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Additionally, it demonstrates antiproliferative effects in several cancer cell lines.

Table 1: Antiproliferative Activity of this compound

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | B16F10 | 10.5 | Inhibition of melanin production |

| Study B | MCF-7 | 15.0 | Antiproliferative activity |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 20 µM to 50 µM depending on the strain tested .

- Antiproliferative Studies : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including melanoma (B16F10) and breast cancer (MCF-7), suggesting its potential as an anticancer agent .

- Mechanistic Insights : The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, it has been shown to inhibit tyrosinase activity by competing with its natural substrates .

Toxicity Studies

While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in zebrafish embryos, suggesting potential for further development as a therapeutic agent .

Comparison with Related Compounds

This compound can be compared with similar compounds possessing isoxazole cores but differing functional groups:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Isoxazole derivative | Moderate enzyme inhibition |

| N-(5-methylisoxazol-3-yl)carbamothioyl)benzamide | Isoxazole derivative | Anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.